molecular formula C26H21N3O2 B296030 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether

2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether

Cat. No.: B296030
M. Wt: 407.5 g/mol
InChI Key: UZZOQIATLYOBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether, also known as CP-544326, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a mouse model of acute lung injury. It has also been found to induce apoptosis and inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether. One direction is to further investigate its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Another direction is to explore its potential as an anticancer agent and its mechanism of action in cancer cells. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo, which would be important for its potential use as a therapeutic agent in humans.

Synthesis Methods

2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether is synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with 2-bromo-4-chlorophenol to form 2-(2-bromo-4-chlorophenyl)benzimidazole. This intermediate is then reacted with 3-(prop-2-yn-1-yloxy)phenylboronic acid, followed by Suzuki coupling with 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid to form the final product, this compound.

Scientific Research Applications

2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether has been studied for its potential therapeutic effects in various scientific research studies. One study found that this compound exhibited anti-inflammatory effects in a mouse model of acute lung injury, suggesting its potential use in the treatment of inflammatory diseases. Another study found that this compound inhibited the proliferation of cancer cells in vitro, indicating its potential use as an anticancer agent.

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

11-(2-propoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene

InChI

InChI=1S/C26H21N3O2/c1-2-15-30-23-14-8-4-10-18(23)24-28-26-19(16-17-9-3-7-13-22(17)31-26)25-27-20-11-5-6-12-21(20)29(24)25/h3-14H,2,15-16H2,1H3

InChI Key

UZZOQIATLYOBKM-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52

Origin of Product

United States

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